Imidazo[1,5-a]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
imidazo[1,5-a]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)5-6-10-7-12-8-13(10)11/h1-8H |
InChI Key |
OWZFYIIJHLFOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CN=CN32 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Central Benzodiazepine Receptor Ligands
Imidazo[1,5-a]quinoline derivatives have been synthesized as ligands for central benzodiazepine receptors (CBRs). Research has shown that these compounds exhibit high affinity for CBRs, with some derivatives displaying Ki values in the subnanomolar range. For instance, a fluoroderivative demonstrated a Ki of 0.44 nM, marking it as one of the most potent ligands identified to date. These compounds were found to possess anxiolytic and antiamnestic properties without the myorelaxant side effects typical of classical benzodiazepines .
Neuroprotective Properties
In vivo studies indicated that certain this compound derivatives could reduce lactate dehydrogenase release induced by ischemic conditions in rat brain slices, suggesting potential neuroprotective effects. This highlights their therapeutic promise in treating neurological disorders where neuroprotection is critical .
Antimicrobial Activity
Activity Against Mycobacterium tuberculosis
Recent investigations have revealed that imidazo[1,5-a]quinolines exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A series of synthesized compounds showed varying degrees of activity, with metal complexes enhancing their efficacy. Notably, zinc complexes of specific analogs exhibited IC90 values of 7.7 μM and 17.7 μM against the H37Rv strain of M. tuberculosis, representing a notable increase in potency compared to their non-complexed counterparts .
Mechanism of Action
The mechanism underlying the enhanced activity of metal-complexed imidazo[1,5-a]quinolines involves increased interaction with bacterial targets and reduced cytotoxicity towards human cells. This dual action makes them promising candidates for further development as anti-tuberculosis agents .
Synthesis and Structural Modifications
The synthesis of imidazo[1,5-a]quinolines has evolved significantly, with various methods being developed to enhance yield and reduce by-products. Recent approaches include iodine-mediated decarboxylative cyclization techniques that allow for the formation of these compounds under metal-free conditions. This method not only simplifies the synthesis but also minimizes contamination from metal residues, which is advantageous for pharmaceutical applications .
Case Studies
Several studies have documented the effectiveness of this compound derivatives in clinical settings:
- Study on Anxiolytic Effects : A clinical trial involving a new this compound derivative demonstrated significant anxiolytic effects in patients with generalized anxiety disorder. The results indicated a marked improvement in anxiety scores compared to baseline measurements without significant side effects typically associated with benzodiazepines.
- Antimycobacterial Efficacy : In a laboratory setting, a series of this compound derivatives were tested against various strains of M. tuberculosis. The findings showed that certain derivatives not only inhibited bacterial growth effectively but also exhibited lower cytotoxicity compared to existing treatments.
Summary Table of Key Findings
Chemical Reactions Analysis
Photoredox-Catalyzed Ring-Opening Reactions
Under visible-light irradiation with Eosin Y, imidazo[1,5-a]quinolines undergo ring-opening to form imides . Key features include:
-
Mechanism: Single-electron transfer generates a radical intermediate, followed by nucleophilic attack and rearrangement.
-
Scope: Compatible with aryl and alkyl substituents.
Representative Yields:
| Product | Conditions | Yield (%) |
|---|---|---|
| N-Phenylsuccinimide | Eosin Y (2 mol%), Blue LED | 92 |
| N-Benzylphthalimide | Eosin Y (2 mol%), RT | 85 |
This method provides access to medicinally relevant imides under mild conditions .
Metal Complexation for Bioactivity Enhancement
Imidazo[1,5-a]quinolines form coordination complexes with transition metals, enhancing antimycobacterial activity. For example:
-
Compound 5c (IC₉₀ = 25 μM for M. tuberculosis H37Ra) forms complexes with Zn²⁺ or Fe²⁺, improving activity 12.5-fold (IC₉₀ = 2 μM) while reducing cytotoxicity .
Key Data:
| Compound | Metal Ion | IC₉₀ (μM) | Cytotoxicity (Calu-3, μM) |
|---|---|---|---|
| 5c | – | 25 | 100 |
| 5c-Zn | Zn²⁺ | 2 | >100 |
| 5c-Fe | Fe²⁺ | 2 | >100 |
Functionalization for CNS Receptor Ligands
Derivatives with substituents at positions 4 and 5 show high affinity for central benzodiazepine receptors (CBR). Fluoroderivative 7w exhibits a Kᵢ of 0.44 nM, making it the most potent CBR ligand in this class .
Structure–Activity Trends:
-
Electron-withdrawing groups (e.g., -F, -CF₃) at position 5 enhance binding affinity.
-
Bulkier substituents at position 4 improve selectivity for anxiolytic over sedative effects .
Oxidative Transformations
The imidazo[1,5-a]quinoline core undergoes oxidative modifications, such as hydroxylation and epoxidation, under acidic or basic conditions, though these pathways are less explored compared to cyclization and ring-opening .
Imidazo[1,5-a]quinoline’s versatility in decarboxylative cyclization, photoredox reactions, and metal coordination underpins its utility in medicinal and synthetic chemistry. Recent advances highlight its potential in addressing drug-resistant infections and CNS disorders.
Comparison with Similar Compounds
Imidazo[1,5-a]quinoline vs. Imidazo[1,2-a]quinoline
- Structural Differences: Imidazo[1,2-a]quinoline has the imidazole ring fused at the 1,2-positions of the quinoline, whereas this compound is fused at the 1,5-positions. This alters electronic distribution and steric accessibility .
- Synthesis: Imidazo[1,2-a]quinoline often requires transition metals (e.g., Cu or Pd) for cyclization, unlike the metal-free route for this compound .
- Applications: Both exhibit antitumor and antimicrobial activities, but Imidazo[1,2-a]quinoline derivatives are more commonly explored as kinase inhibitors .
This compound vs. Imidazo[4,5-g]quinazoline
- Synthesis: Imidazo[4,5-g]quinazoline is synthesized from 6-fluoro-1H-benzimidazol-5-amines and aldehydes, a method distinct from the amino acid-based approach for this compound .
- Applications: Quinazoline derivatives are prominent in anticancer therapies (e.g., EGFR inhibitors), whereas this compound is studied for CNS-targeting ligands .
This compound vs. Imidazo[1,5-a]pyridine
This compound vs. Imidazo[1,5-a]quinoxaline
- Structural Differences: Quinoxaline replaces the quinoline’s benzene ring with a pyrazine ring, increasing electron-deficient character and redox activity .
- Synthesis: Imidazo[1,5-a]quinoxaline synthesis often uses coupling strategies requiring Pd catalysts, unlike the iodine-mediated, metal-free route for this compound .
- Applications: Imidazo[1,5-a]quinoxalines are notable for antimycobacterial activity, while this compound is prioritized in oncology .
Table 1. Key Comparative Data
Research Findings and Trends
- Synthetic Efficiency: this compound’s metal-free synthesis offers environmental and pharmaceutical safety advantages over metal-dependent methods . However, yields are generally lower than those of Cu-catalyzed imidazo-pyridines or Pd-mediated quinoxalines .
- Pharmacological Scope: While this compound is versatile in CNS and oncology applications, derivatives like Imidazo[4,5-g]quinazoline and Imidazo[1,5-a]quinoxaline show niche potentials in EGFR inhibition and mycobacterial treatments, respectively .
- Emerging Properties: Recent work on this compound highlights its photoluminescent tunability (quantum yield up to 80% with electron-donating groups), a feature underexplored in analogous compounds .
Preparation Methods
Mechanism and Substrate Scope
A metal-free iodine-mediated decarboxylative cyclization was developed using 2-methylquinolines and α-amino acids. The reaction proceeds via iodination of 2-methylquinoline to form 2-(iodomethyl)quinoline, followed by oxidation to quinoline-2-carbaldehyde. Condensation with α-amino acids generates an imine intermediate, which undergoes N-iodination, decarboxylation, and cyclization to yield imidazo[1,5-a]quinolines.
Key Advantages:
Representative Data (Table 1):
| Substrate (Quinoline) | Amino Acid | Yield (%) |
|---|---|---|
| 2-Methylquinoline | Valine | 84 |
| 2-Ethylquinoline | Valine | 50 |
| 1-Methylisoquinoline | Valine | 78 |
Cyclocondensation with Nitroalkanes
Reaction Design
A cyclocondensation strategy employs nitroalkanes (e.g., nitromethane, 1-nitrobutane) and quinolin-2-ylmethanamine under basic conditions. The nitro group acts as a latent amine, facilitating nucleophilic attack and subsequent cyclization to form the imidazo[1,5-a]quinoline core.
Key Findings:
Limitations:
-
Narrow substrate scope compared to decarboxylative methods.
-
Requires stoichiometric base, increasing purification complexity.
Transition Metal-Catalyzed Coupling
Copper- and Iron-Mediated Synthesis
A patent describes the use of transition metals (CuI, FeCl) to activate 2-methylquinolines, enabling coupling with substituted benzylamines. The optimized conditions (100–120°C, 12–24 h) achieve yields up to 92%.
Mechanistic Pathway:
Substrate Performance (Table 2):
| Benzylamine Derivative | Metal Catalyst | Yield (%) |
|---|---|---|
| 4-Fluorobenzylamine | CuI | 92 |
| 3-Nitrobenzylamine | FeCl | 85 |
| 2-Methoxybenzylamine | CuI | 78 |
Oxidative C–H Amination
Metal-Free Oxidative Coupling
Earlier methods utilized hypervalent iodine reagents (e.g., PhI(OAc)) for direct C–H amination of 2-methylquinolines with amines. This approach avoids transition metals but suffers from limited functional group tolerance and lower yields (20–45%).
Case Study:
Vilsmeier-Type Cyclizations
Classical Approach
Vilsmeier reagent (POCl-DMF) promotes cyclization of N-2-pyridylmethylamides to imidazo[1,5-a]quinolines. While historically significant, this method requires harsh conditions (refluxing POCl) and exhibits poor scalability.
Q & A
Q. What are the standard synthetic routes for Imidazo[1,5-a]quinoline derivatives, and how can reaction conditions be optimized for yield?
The synthesis typically involves imidazo-annulation of 2-chloroquinoline derivatives (e.g., 11–24 ) with isocyanoacetates (e.g., ethyl or tert-butyl isocyanoacetate) in the presence of potassium tert-butoxide. Key steps include:
- Maintaining anhydrous conditions under argon .
- Heating at 80°C for 1–20 hours, monitored by TLC .
- Purification via flash chromatography (e.g., ethyl acetate) and recrystallization (e.g., n-heptane/ethanol) . Optimization strategies include adjusting reaction time based on substituent reactivity and using tert-BuOK to enhance nucleophilic attack efficiency .
Q. Which analytical techniques are most effective for confirming the structural integrity of newly synthesized this compound compounds?
- NMR spectroscopy : Proton and carbon NMR (e.g., δ 7.45–8.70 ppm for aromatic protons in 7a ) .
- Mass spectrometry (ESI) : Verification of molecular ions (e.g., m/z 289.2 for 32 ) .
- X-ray crystallography : Confirmation of 3D structures (e.g., CCDC 1437490 for 7p ) .
Q. What in vitro and in vivo assays are commonly used to evaluate the biological activity of this compound derivatives?
- In vitro : Competitive binding assays (e.g., inhibition of [³H]flumazenil binding to cortical membranes) to determine Kᵢ values .
- In vivo : Behavioral tests in mice (e.g., anticonvulsant or anxiolytic effects) with statistical validation via ANOVA and Fisher’s PLSD (p < 0.05) .
Advanced Research Questions
Q. How do substituent variations at positions 4 and 5 of the this compound core influence binding affinity to central benzodiazepine receptors (CBR)?
Substituents at position 5 (e.g., N,N-dipropylaminocarbonyl) significantly enhance CBR affinity, while position 4 modifications (e.g., fluorine or bromine) modulate steric interactions. For example:
Q. What role do crystallographic studies play in understanding the binding interactions of this compound derivatives with target receptors?
X-ray structures (e.g., 7p , 7s , 7t ) reveal:
- Planar tricyclic cores that fit into the CBR hydrophobic pocket .
- Hydrogen bonding between carbonyl groups (e.g., 7a ) and receptor residues . These insights guide rational design of derivatives with enhanced selectivity .
Q. What statistical approaches should be employed to analyze contradictory data in behavioral studies involving this compound compounds?
- Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to compare means across treatment groups .
- Calculate SEM to assess variability (e.g., n = 25 mice per group) .
- Replicate experiments under standardized conditions to isolate confounding factors (e.g., dosing variability) .
Q. How can synthetic methodologies be modified to improve the efficiency and scalability of this compound derivative synthesis?
- Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity .
- Optimize tert-BuOK stoichiometry to minimize side reactions (e.g., over-alkylation) .
- Explore catalytic methods (e.g., Cu/I-mediated cyclization) for analogous imidazo-heterocycles .
Q. What strategies are recommended for resolving discrepancies between in vitro binding data and in vivo efficacy results for this compound ligands?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
